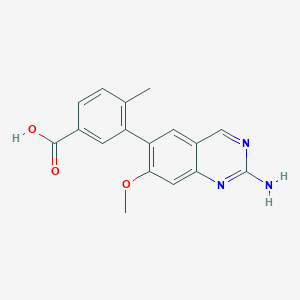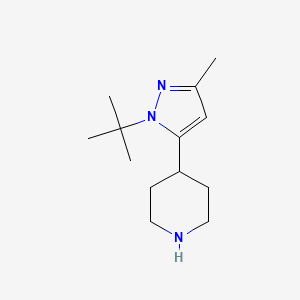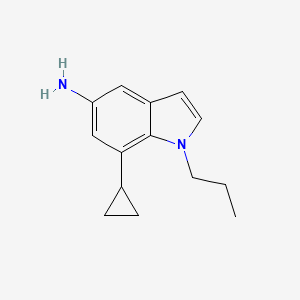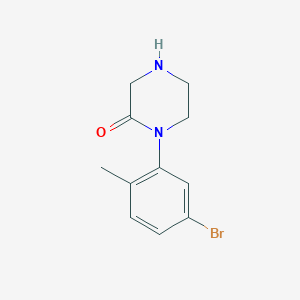
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzamide and 2-methyl-1,3-thiazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-amino-5-chlorobenzamide is reacted with 2-methyl-1,3-thiazole under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chlorobenzamide: A precursor in the synthesis of the target compound.
2-methyl-1,3-thiazole: Another precursor used in the synthesis.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C11H10ClN3OS |
|---|---|
Peso molecular |
267.74 g/mol |
Nombre IUPAC |
5-amino-2-chloro-N-(2-methyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-14-5-10(17-6)15-11(16)8-4-7(13)2-3-9(8)12/h2-5H,13H2,1H3,(H,15,16) |
Clave InChI |
HHFZGZSXTLABNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)NC(=O)C2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)





![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)

